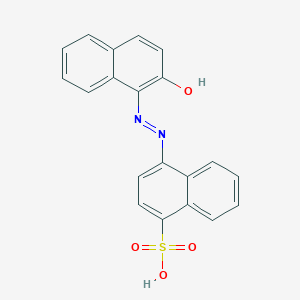
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid, commonly known as Sudan I, is an organic compound that belongs to the azo dye family. It is a red dye that is used in various industries, including food, textile, and paper. However, Sudan I has been found to be a potential carcinogen and mutagen, which has led to its ban in many countries.
Mecanismo De Acción
The mechanism of action of Sudan I is not fully understood. However, it is believed that Sudan I undergoes metabolic activation by cytochrome P450 enzymes in the liver, forming reactive intermediates that can bind to DNA and induce mutations. Sudan I has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenicity.
Efectos Bioquímicos Y Fisiológicos
Sudan I has been shown to induce DNA damage, chromosomal aberrations, and micronuclei formation in various cell types. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In animal models, Sudan I has been shown to induce liver and bladder tumors. Sudan I exposure has been associated with increased risk of bladder cancer in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sudan I has several advantages as a model compound for studying the toxicity of azo dyes. It is readily available, relatively inexpensive, and has well-established toxicity data. However, Sudan I also has several limitations. Its toxicity is influenced by factors such as purity, dose, and exposure route, which can make it difficult to compare results across studies. Sudan I also has limited solubility in water, which can affect its bioavailability and toxicity.
Direcciones Futuras
Future research on Sudan I should focus on elucidating its mechanism of action and identifying biomarkers of exposure and toxicity. There is also a need to develop alternative, non-toxic dyes for use in various industries. Additionally, more studies are needed to determine the long-term health effects of Sudan I exposure in humans. Finally, there is a need for better regulation and monitoring of Sudan I in food and other consumer products.
In conclusion, 4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid, commonly known as Sudan I, is a red dye that has been widely used in various industries. However, it has been found to be a potential carcinogen and mutagen, which has led to its ban in many countries. Sudan I has been extensively studied as a model compound for studying the toxicity of azo dyes. It has been shown to induce genotoxicity, mutagenicity, and carcinogenicity in various in vitro and in vivo models. Further research is needed to fully understand its mechanism of action and long-term health effects in humans.
Métodos De Síntesis
The synthesis of Sudan I involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid with sodium nitrite, followed by coupling with 1-naphthol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. The purity of Sudan I is essential, as impurities can increase its toxicity.
Aplicaciones Científicas De Investigación
Sudan I has been widely used in scientific research as a model compound for studying the metabolism and toxicity of azo dyes. It has been shown to induce genotoxicity, mutagenicity, and carcinogenicity in various in vitro and in vivo models. Sudan I has also been used as a fluorescent probe for studying protein-DNA interactions and as a staining agent for detecting lipids in cells.
Propiedades
Número CAS |
18268-54-7 |
|---|---|
Nombre del producto |
4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid |
Fórmula molecular |
C20H14N2O4S |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17/h1-12,23H,(H,24,25,26) |
Clave InChI |
JSAKRLDIZOGQTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O |
Otros números CAS |
18268-54-7 |
Solubilidad |
0.07 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



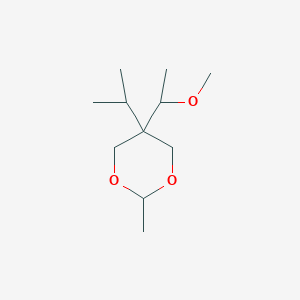
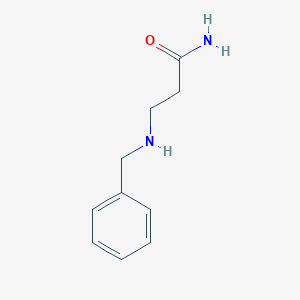
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

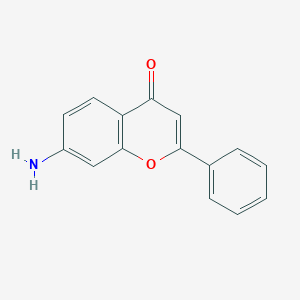
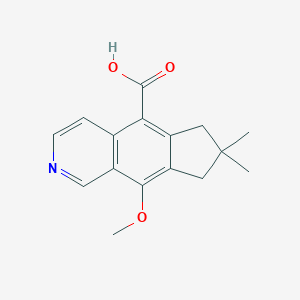
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)

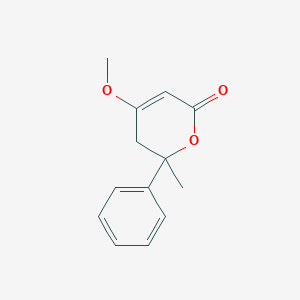
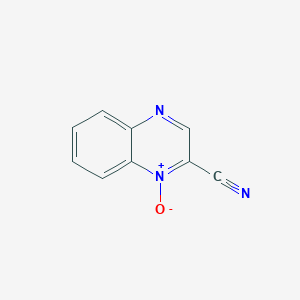
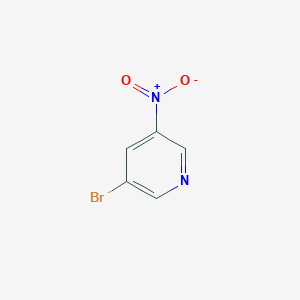
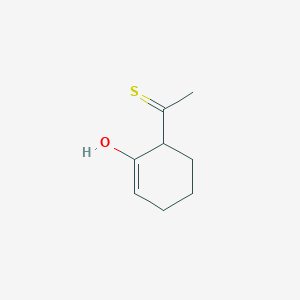
![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)